Ipodate Ipodate Iopodic acid is a monocarboxylic acid.
Iopodic acid, also known by the name of ipodate, is classified as a cholecystographic agent formed by a weak organic acid that contains a tri-iodinated benzene ring with iodine at positions 2, 4 and 6. Due to its particular structure, it presents a high degree of lipid solubility and a radiopaque property. It was developed and filed to the FDA by the company BRACCO. This drug was approved on March 15, 1962 but it is nowadays discontinued from the FDA and Health Canada. On September 22, 1981, ipodate was submitted again by the company Schering AG but it is currently under an inactive status.
Ionic monomeric contrast media. Usually the sodium or calcium salts are used for examination of the gall bladder and biliary tract. (From Martindale, The Extra Pharmacopoeia, 30th ed, p704)
Brand Name: Vulcanchem
CAS No.: 5587-89-3
VCID: VC1665652
InChI: InChI=1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19)
SMILES: CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I
Molecular Formula: C12H13I3N2O2
Molecular Weight: 597.96 g/mol

Ipodate

CAS No.: 5587-89-3

Cat. No.: VC1665652

Molecular Formula: C12H13I3N2O2

Molecular Weight: 597.96 g/mol

* For research use only. Not for human or veterinary use.

Ipodate - 5587-89-3

CAS No. 5587-89-3
Molecular Formula C12H13I3N2O2
Molecular Weight 597.96 g/mol
IUPAC Name 3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoic acid
Standard InChI InChI=1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19)
Standard InChI Key YQNFBOJPTAXAKV-UHFFFAOYSA-N
SMILES CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I
Canonical SMILES CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I
Boiling Point 579.8ºC at 760 mmHg
Colorform CRYSTALS
Melting Point 168-169ºC
168-169 °C

PropertyIpodate (Iopodic Acid)Ipodate Sodium
Molecular FormulaC12H13I3N2O2C12H12I3N2NaO2
Molecular Weight597.96 g/mol619.94 g/mol
Chemical ClassMonocarboxylic acidMonocarboxylic acid salt
Key Structural FeatureTri-iodinated benzene ringTri-iodinated benzene ring
Physical PropertyHigh lipid solubilityHigh lipid solubility
CAS Number5587-89-31221-56-3

Historical Development and Regulatory Status

Ipodate was developed and submitted to the FDA by the pharmaceutical company BRACCO, receiving regulatory approval on March 15, 1962 . The drug's journey through the regulatory landscape has been complex, with its status changing over time. Despite its initial approval, ipodate is currently discontinued in both FDA listings and Health Canada registries .

A subsequent regulatory submission was made on September 22, 1981, by Schering AG, but this application currently holds an inactive status with regulatory authorities . Throughout its commercial availability, the compound was marketed under various trade names, including Oragrafin Sodium (as a 0.5g capsule formulation from Bracco Imaging S.P.A.) and Bilivist .

Mechanism of Action

Ipodate demonstrates dual mechanisms of action depending on its clinical application, making it a versatile pharmaceutical agent. For cholecystography (gallbladder imaging), ipodate functions as a contrast medium by blocking X-rays as they pass through the body, enabling visualization of the gallbladder and biliary tract .

Beyond its radiographic applications, ipodate exerts significant effects on thyroid function through the inhibition of 5'-monodeiodinase type I and II enzymes. This inhibition impairs the extrathyroidal conversion of thyroxine (T4) to triiodothyronine (T3), effectively blocking the more potent form of thyroid hormone . Additionally, ipodate inhibits thyroid hormone release and can interfere with hormone synthesis in certain patients .

Research indicates that ipodate produces an inactivation of approximately 80% of the type II deiodinase in both the pituitary gland and cerebral cortex . Interestingly, while in vitro studies have demonstrated that ipodate binds to nuclear T3 receptors (NT3R), in vivo investigations have yielded conflicting results regarding this interaction mechanism .

Pharmacokinetic Profile

Absorption

The lipophilicity of ipodate facilitates efficient passage through the gastrointestinal mucosa . Following oral administration, the compound is promptly absorbed via passive diffusion in the small intestinal mucosa, with several factors influencing absorption efficiency .

The presence of bile salts in the duodenum is essential for diffusion through the intestinal wall, and a high-fat diet significantly enhances absorption effectiveness . Studies indicate that maximum effect is typically achieved approximately 5 hours after initial dosage, with effects persisting for more than 60 hours after administration . Comparative analyses have shown that calcium ipodate is more rapidly absorbed from the gastrointestinal tract than sodium ipodate .

Distribution

After absorption, ipodate enters the bloodstream and binds to serum albumin, which facilitates transport to the liver . This protein binding is enabled by the absence of a substituent at position 5 of the compound's structure . The albumin binding characteristic is particularly important for the compound's biodistribution and subsequent metabolism by hepatic enzymes.

Metabolism

Once taken up by the liver, ipodate undergoes metabolism primarily through glucuronide conjugation, following the same metabolic pathway as bilirubin . The absence of a substituent at position 5 facilitates preferential hepatocyte uptake, directing the compound toward hepatic metabolism rather than other metabolic pathways .

Excretion

Ipodate follows dual elimination pathways, with the majority (approximately 65%) of the metabolized dose excreted into the bile, following bile flow to fill the gallbladder, and ultimately eliminated via the biliary system in feces . The remaining 35% of the dose undergoes renal elimination, providing an efficient clearance mechanism for the compound .

Table 4.1: Pharmacokinetic Parameters of Ipodate

ParameterObservation
Absorption SiteSmall intestinal mucosa
Absorption MechanismPassive diffusion
Absorption EnhancersBile salts, high-fat diet
Time to Maximum Effect5 hours
Duration of Effect>60 hours
Protein BindingSerum albumin
MetabolismGlucuronide conjugation in liver
Excretion65% biliary/fecal, 35% renal

Pharmacodynamics and Thyroid Effects

The pharmacodynamic profile of ipodate is primarily characterized by its profound influence on thyroid hormone metabolism. Administration leads to several measurable changes in thyroid hormone profiles that have been well-documented in research studies .

In a controlled study involving normal subjects who ingested 3g of sodium ipodate, researchers observed significant alterations in thyroid hormone levels :

  • Serum total T3 decreased to a nadir on day 4, averaging 43% below initial mean values

  • Free T3 decreased to a nadir on day 4, averaging 40% below initial mean values

  • Total reverse T3 (rT3) increased markedly to peak on day 3, reaching 244% above initial mean values

  • Free reverse T3 (rT3) increased to peak on day 3, reaching 189% above initial mean values

These changes were consistent with effects on the peripheral metabolism of T4 (thyroxine) and demonstrate the compound's significant impact on thyroid hormone conversion and metabolism .

Table 5.1: Effects of Sodium Ipodate (3g) on Thyroid Hormone Levels

Thyroid ParameterMaximum ChangeTiming of Maximum Effect
Serum Total T3-43% from baselineDay 4
Free T3-40% from baselineDay 4
Total Reverse T3 (rT3)+244% from baselineDay 3
Free Reverse T3 (rT3)+189% from baselineDay 3

Clinical Applications

Ipodate has been utilized in two primary clinical applications throughout its development and usage history:

Cholecystography

As a contrast medium for gallbladder and biliary tract examination, ipodate's radiopaque properties and preferential excretion via the biliary system make it particularly suitable for diagnostic imaging . The ionic monomeric contrast properties of ipodate sodium and calcium salts were specifically employed for visualization of the gallbladder and biliary tract during radiographic examinations, providing clinicians with improved diagnostic capability for hepatobiliary conditions.

Management of Hyperthyroidism

The unique characteristics of ipodate, particularly its dual mechanism involving both imaging capabilities and thyroid hormone modulation, represent an interesting pharmaceutical profile that has contributed to medical practice despite its current discontinued status in many regulatory jurisdictions.

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